molecular formula C27H46O B13818770 (8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Cat. No.: B13818770
M. Wt: 386.7 g/mol
InChI Key: DXZKLKLWYDXLPZ-ZTPZMMAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule. It is a type of sterol, a subgroup of steroids, which are essential components of cell membranes and precursors to significant biological molecules such as hormones. This compound is structurally related to cholesterol and other biologically active sterols.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol involves multiple steps, typically starting from simpler steroid precursors. The process often includes:

    Hydrogenation: This step involves the addition of hydrogen to unsaturated bonds in the steroid nucleus, using catalysts such as palladium on carbon (Pd/C) under high pressure and temperature.

    Alkylation: Introduction of the 6-methylheptan-2-yl side chain is achieved through alkylation reactions, often using organometallic reagents like Grignard reagents or organolithium compounds.

    Oxidation and Reduction: Various oxidation and reduction steps are employed to introduce and modify functional groups, using reagents such as chromium trioxide (CrO3) for oxidation and sodium borohydride (NaBH4) for reduction.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar steps but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the process. Purification is achieved through techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Hydrocarbons.

    Substitution: Halides, ethers.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing other complex steroids and sterols. It serves as a model compound for studying steroid chemistry and reaction mechanisms.

Biology

Biologically, it is significant in the study of cell membrane structure and function. It is also used in research on cholesterol metabolism and its role in various diseases.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Industry

Industrially, it is used in the production of steroid-based pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The compound exerts its effects primarily through interactions with cell membranes and specific receptors. It can modulate membrane fluidity and permeability, influencing various cellular processes. The hydroxyl group allows it to participate in hydrogen bonding, affecting its binding to proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: Structurally similar but lacks the 6-methylheptan-2-yl side chain.

    Ergosterol: Found in fungi, similar structure but with different side chains and double bonds.

    Stigmasterol: Plant sterol with a similar core structure but different side chains.

Uniqueness

The unique side chain and specific stereochemistry of (8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol confer distinct biological properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C27H46O

Molecular Weight

386.7 g/mol

IUPAC Name

(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h13,18-20,22-25,28H,6-12,14-17H2,1-5H3/t19-,20?,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

DXZKLKLWYDXLPZ-ZTPZMMAUSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC=C(C4)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC=C(C4)O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.